lithium(1+) ion 2-fluoro-2-(pyridin-2-yl)acetate
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Overview
Description
lithium(1+) ion 2-fluoro-2-(pyridin-2-yl)acetate is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential applications. The compound is characterized by the presence of a lithium ion, a fluorine atom, and a pyridinyl group attached to an acetate moiety. This combination of elements and functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-fluoro-2-(pyridin-2-yl)acetate typically involves the reaction of 2-fluoro-2-pyridin-2-ylacetic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used lithium bases include lithium hydroxide and lithium carbonate. The reaction is usually conducted in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at a temperature range of 0°C to 25°C. The reaction mixture is stirred for several hours, and the product is isolated through filtration and purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production typically employs automated systems to control reaction parameters and ensure consistent product quality. The use of high-purity starting materials and advanced purification techniques is essential to achieve the desired level of product purity.
Chemical Reactions Analysis
Types of Reactions
lithium(1+) ion 2-fluoro-2-(pyridin-2-yl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.
Oxidation Reactions: The pyridinyl group can undergo oxidation to form pyridine N-oxide derivatives. Oxidizing agents such as hydrogen peroxide or peracids are typically used in these reactions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Alkyl halides, organometallic compounds, polar aprotic solvents, temperatures ranging from -20°C to 50°C.
Oxidation Reactions: Hydrogen peroxide, peracids, aqueous or organic solvents, temperatures ranging from 0°C to 40°C.
Reduction Reactions: Lithium aluminum hydride, sodium borohydride, anhydrous solvents, temperatures ranging from -10°C to 25°C.
Major Products Formed
Substitution Reactions: Alkylated or arylated derivatives of this compound.
Oxidation Reactions: Pyridine N-oxide derivatives.
Reduction Reactions: Alcohols or amines derived from the reduction of the pyridinyl group.
Scientific Research Applications
lithium(1+) ion 2-fluoro-2-(pyridin-2-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its unique chemical properties make it a candidate for the design of novel therapeutic agents targeting specific biological pathways.
Industry: In industrial applications, this compound is used as a precursor in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of lithium(1+) ion 2-fluoro-2-(pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. For example, the fluorine atom in the compound can form strong hydrogen bonds with amino acid residues in enzyme active sites, enhancing binding affinity and specificity. Additionally, the pyridinyl group can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex. These interactions can lead to the inhibition or activation of enzymatic activity, depending on the nature of the target enzyme.
Comparison with Similar Compounds
Similar Compounds
Lithium;2-chloro-2-pyridin-2-ylacetate: Similar structure with a chlorine atom instead of fluorine.
Lithium;2-bromo-2-pyridin-2-ylacetate: Similar structure with a bromine atom instead of fluorine.
Lithium;2-iodo-2-pyridin-2-ylacetate: Similar structure with an iodine atom instead of fluorine.
Uniqueness
lithium(1+) ion 2-fluoro-2-(pyridin-2-yl)acetate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties differentiate it from its halogenated analogs and contribute to its unique reactivity and applications in scientific research.
Properties
IUPAC Name |
lithium;2-fluoro-2-pyridin-2-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2.Li/c8-6(7(10)11)5-3-1-2-4-9-5;/h1-4,6H,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJNKTDUJZUMHV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=NC(=C1)C(C(=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FLiNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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